N-{[4-(Triphenylethenyl)phenyl]methyl}aniline
Description
N-{[4-(Triphenylethenyl)phenyl]methyl}aniline is an organic compound that belongs to the class of triarylmethanes. These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry. The structure of this compound consists of a central aniline moiety attached to a triphenylethenyl group, which imparts unique chemical and physical properties to the compound.
Properties
CAS No. |
919789-81-4 |
|---|---|
Molecular Formula |
C33H27N |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-[[4-(1,2,2-triphenylethenyl)phenyl]methyl]aniline |
InChI |
InChI=1S/C33H27N/c1-5-13-27(14-6-1)32(28-15-7-2-8-16-28)33(29-17-9-3-10-18-29)30-23-21-26(22-24-30)25-34-31-19-11-4-12-20-31/h1-24,34H,25H2 |
InChI Key |
HTSKYQDYZDQAHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CNC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Triphenylethenyl)phenyl]methyl}aniline can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where aniline reacts with a triphenylethenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. This method is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Triphenylethenyl)phenyl]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
N-{[4-(Triphenylethenyl)phenyl]methyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and dyes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a pharmacophore in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-{[4-(Triphenylethenyl)phenyl]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, gene expression, and metabolic processes .
Comparison with Similar Compounds
N-{[4-(Triphenylethenyl)phenyl]methyl}aniline can be compared with other triarylmethane compounds, such as:
Triphenylmethane: Lacks the aniline moiety and has different chemical properties.
Tetraphenylethylene: Contains an additional phenyl group, leading to different physical and chemical characteristics.
Aniline-based triarylmethanes: Similar structure but may have different substituents on the aromatic rings, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of the aniline and triphenylethenyl groups, which imparts distinct properties and makes it suitable for a wide range of applications.
Biological Activity
N-{[4-(Triphenylethenyl)phenyl]methyl}aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula and a molecular weight of approximately 285.4 g/mol. The compound features a triphenylethenyl group attached to an aniline structure, which may influence its interaction with biological targets.
Anticancer Properties
Recent studies have investigated the anticancer potential of various aniline derivatives, including those similar to this compound. For instance, a series of N-(substituted)-4-methyl aniline derivatives were synthesized and evaluated for their anti-tumor activity. Among these derivatives, certain compounds exhibited potent inhibitory effects on tumor growth by acting as tubulin enzyme inhibitors, highlighting the potential for similar activity in triphenylethenyl-substituted anilines .
Table 1: Antitumor Activity of Aniline Derivatives
| Compound | IC50 (pg/mL) | Mechanism of Action |
|---|---|---|
| Doxorubicin (Dox) | 227.4 | Topoisomerase II inhibitor |
| Compound 8 | 157.3 | Tubulin aromatase enzyme inhibitor |
Note: IC50 values indicate the concentration required to inhibit 50% of the target activity.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A study on related compounds demonstrated significant antibacterial activity against various strains, with notable inhibition zones observed in agar diffusion tests. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Schiff Base Compound A | Staphylococcus aureus | 15 |
| Schiff Base Compound B | Escherichia coli | 18 |
| This compound | TBD | TBD |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting tubulin polymerization, which is critical for cancer cell division.
- Cell Membrane Disruption : The lipophilic nature of the triphenylethenyl group may facilitate membrane penetration, leading to cell lysis in microbial targets.
- Signal Transduction Modulation : Interaction with specific receptors or enzymes could modulate signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- In Vitro Study on Cancer Cell Lines : A study explored the effects of triphenylethenyl derivatives on breast cancer cell lines (MCF-7). The results indicated that these compounds significantly reduced cell viability and induced apoptosis at concentrations correlating with their structural complexity .
- Antimicrobial Efficacy Testing : Another investigation assessed the antimicrobial properties of related aniline derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications enhanced antibacterial activity, suggesting that this compound could exhibit similar or improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
